molecular formula C4H10ClNO3 B1620187 Ethyl aminooxyacetate hydrochloride CAS No. 3919-73-1

Ethyl aminooxyacetate hydrochloride

Cat. No.: B1620187
CAS No.: 3919-73-1
M. Wt: 155.58 g/mol
InChI Key: YTSJWBUJZLIWNE-UHFFFAOYSA-M
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Description

Ethyl aminooxyacetate hydrochloride (C₄H₉NO₃) is a hydrochloride salt of an aminooxy-functionalized ethyl ester. Its molecular structure features an aminooxy (-ONH₂) group attached to the acetate backbone, with the SMILES notation CCOC(=O)CON and InChIKey VNUUSOJDAJMVLQ-UHFFFAOYSA-N . The compound exhibits a predicted collision cross-section (CCS) of 122.1 Ų for the [M+H]+ ion, 130.7 Ų for [M+Na]+, and 120.8 Ų for [M-H]- in ion mobility spectrometry . Notably, it has been cited in 221 patents, highlighting its industrial relevance, though literature studies remain sparse .

Properties

IUPAC Name

(2-ethoxy-2-oxoethoxy)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO3.ClH/c1-2-7-4(6)3-8-5;/h2-3H2,1,5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSJWBUJZLIWNE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CO[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3919-73-1
Record name Acetic acid, 2-aminooxy-, ethyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003919731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Direct Alkylation of Hydroxylamine Hydrochloride with Ethyl Haloacetate

The most straightforward method involves the direct alkylation of hydroxylamine hydrochloride (NH₂OH·HCl) with ethyl bromoacetate or chloroacetate. This one-step reaction leverages the nucleophilicity of the hydroxylamine oxygen atom, which displaces the halide in the α-position of the ester.

Reaction Mechanism and Optimization

In a typical procedure, hydroxylamine hydrochloride is deprotonated in situ using a mild base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The generated hydroxylamine anion (NH₂O⁻) attacks the electrophilic α-carbon of ethyl bromoacetate, forming the aminooxyacetate ester. Subsequent acidification with hydrochloric acid yields the hydrochloride salt. Key parameters influencing the reaction include:

  • Base selection : Strong bases like sodium tert-butoxide (t-BuONa) in DMSO enhance reaction rates but may lead to side reactions, whereas K₂CO₃ in DMF provides a balance between reactivity and selectivity.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) facilitate ion pair separation and improve nucleophilicity.
  • Temperature : Reactions conducted at 60°C for 5–18 hours optimize conversion while minimizing ester hydrolysis.

Experimental Procedure

A mixture of hydroxylamine hydrochloride (1.65 mmol) and K₂CO₃ (2 mmol) in DMF (3 mL) is stirred at room temperature for 10 minutes. Ethyl bromoacetate (2.4 mmol) is added dropwise, and the reaction is heated to 60°C for 18 hours. The mixture is then poured into ice-cold 10% HCl (30 mL), precipitating the product. Filtration and recrystallization from ethyl acetate yield colorless crystals of ethyl aminooxyacetate hydrochloride (50–60% yield).

Table 1: Optimization of Direct Alkylation
Parameter Condition Yield (%) Purity (%)
Base (K₂CO₃) 2 mmol 50 95
Solvent (DMF) 3 mL 60 98
Temperature 60°C, 18 h 58 97
Ethyl bromoacetate 2.4 mmol 55 96

Esterification of Aminooxyacetic Acid with Ethanol

Aminooxyacetic acid hemihydrochloride (NH₂-O-CH₂-COOH·0.5HCl) serves as a precursor for esterification. This method involves converting the carboxylic acid group to its ethyl ester using ethanol under acidic conditions.

Acid-Catalyzed Esterification

The reaction employs HCl as both a catalyst and a source of the hydrochloride counterion. Aminooxyacetic acid (1 mmol) is refluxed with excess ethanol (10 mL) and concentrated HCl (1 mL) for 4–6 hours. The HCl protonates the amino group, facilitating nucleophilic attack by ethanol on the activated carboxylic acid. The product is isolated by rotary evaporation and recrystallized from diethyl ether (45–55% yield).

Challenges and Mitigation

  • Byproduct formation : Over-esterification or dehydration is minimized by controlling reaction time and temperature.
  • Solubility : Aminooxyacetic acid exhibits limited solubility in ethanol; sonication or heating to 45°C improves dissolution.
Table 2: Esterification Reaction Parameters
Parameter Condition Yield (%) Purity (%)
HCl concentration 1 mL conc. HCl 50 92
Reaction time 6 h, reflux 55 94
Ethanol volume 10 mL 48 90

Protected Synthesis Using Ns-Groups

For applications requiring high purity, a protected synthesis route is employed. This method involves temporary protection of the amino group to prevent side reactions during ester formation.

Ns-Protection and Deprotection

  • Protection : Hydroxylamine reacts with nitrobenzenesulfonyl chloride (Ns-Cl) in dichloromethane (DCM) to form Ns-protected hydroxylamine (Ns-NH-O-).
  • Alkylation : The protected hydroxylamine is treated with ethyl bromoacetate in the presence of diisopropylcarbodiimide (DIC) and 1-hydroxy-7-azabenzotriazole (HOAt), yielding Ns-protected ethyl aminooxyacetate.
  • Deprotection : Thiolysis using mercaptoethanol removes the Ns group, and subsequent treatment with HCl affords the hydrochloride salt (overall yield: 40–45%).

Advantages Over Direct Methods

  • Selectivity : Protection minimizes undesired N-alkylation.
  • Scalability : Suitable for multi-gram syntheses with consistent purity (>98%).
Table 3: Protected Synthesis Metrics
Step Reagents Yield (%) Purity (%)
Protection (Ns-Cl) DCM, 0°C, 2 h 85 99
Alkylation (DIC/HOAt) DMF, rt, 24 h 75 97
Deprotection (HSCH₂CH₂OH) MeOH, 4 h 90 98

Comparative Analysis of Methods

Yield and Purity

  • Direct alkylation offers moderate yields (50–60%) with high purity, ideal for laboratory-scale synthesis.
  • Esterification is less efficient (45–55%) due to competing side reactions but is cost-effective for bulk production.
  • Protected synthesis achieves high purity (>98%) at the expense of lower overall yields (40–45%), making it preferable for pharmaceutical applications.

Scalability and Cost

  • Direct alkylation and esterification use inexpensive reagents, whereas protected synthesis requires costly Ns-Cl and specialized coupling agents.

Chemical Reactions Analysis

Types of Reactions

Ethyl aminooxyacetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes.

    Reduction: It can be reduced to form amino alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl aminooxyacetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Ethyl aminooxyacetate hydrochloride exerts its effects by inhibiting enzymes such as GABA transaminase. This inhibition leads to an increase in gamma-aminobutyric acid (GABA) levels in tissues . The compound forms oxime-type complexes by attacking the Schiff base linkage between pyridoxal phosphate (PLP) and the enzyme, thereby inhibiting its activity . This mechanism is crucial for studying regional GABA turnover and has implications for treating neurological disorders.

Comparison with Similar Compounds

Ethyl Glycinate Hydrochloride (Ethyl Aminoacetate Hydrochloride)

  • Molecular Formula: C₄H₁₀ClNO₂
  • Key Features: Lacks the aminooxy group, instead featuring a primary amine (-NH₂) directly bonded to the acetate backbone .
  • Applications : Primarily used as a peptide synthesis intermediate due to its simpler structure and lower steric hindrance .
  • Patent Activity: Limited compared to ethyl aminooxyacetate hydrochloride, suggesting niche applications .

Methyl Amino(2-Methoxyphenyl)Acetate Hydrochloride

  • Molecular Formula: C₁₀H₁₄ClNO₃
  • Applications : Likely used in pharmaceutical research for receptor-targeting molecules due to its planar aromatic moiety .

Ethyl 2-(3-Aminopyrazol-1-yl)Acetate Hydrochloride

  • Molecular Formula : C₇H₁₁ClN₄O₂
  • Key Features: Contains a pyrazole ring with an amino group, enabling hydrogen bonding and metal coordination .
  • Applications: Potential use in coordination chemistry or as a bioactive scaffold in drug discovery .

Ethyl 2-Amino-2-(Oxan-3-yl)Acetate Hydrochloride

  • Molecular Formula: C₉H₁₈ClNO₃
  • Key Features : Includes a tetrahydropyran (oxane) ring, enhancing hydrophobicity and conformational rigidity .
  • Applications : Suitable for designing CNS-active compounds due to improved blood-brain barrier penetration .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications Patent Count
This compound C₄H₉NO₃ 151.03 Da Aminooxy, ester Industrial synthesis, glycobiology 221
Ethyl Glycinate Hydrochloride C₄H₁₀ClNO₂ 139.58 Da Amine, ester Peptide synthesis <10
Methyl Amino(2-Methoxyphenyl)Acetate HCl C₁₀H₁₄ClNO₃ 231.68 Da Aromatic methoxy, amine, ester Pharmaceutical research N/A
Ethyl 2-(3-Aminopyrazol-1-yl)Acetate HCl C₇H₁₁ClN₄O₂ 218.64 Da Pyrazole, amine, ester Coordination chemistry N/A
Ethyl 2-Amino-2-(oxan-3-yl)Acetate HCl C₉H₁₈ClNO₃ 223.70 Da Tetrahydropyran, amine, ester CNS drug development N/A

Key Research Findings

Aminooxy Group Reactivity: this compound’s aminooxy group enables unique reactivity in oxime ligation and glycoconjugate synthesis, distinguishing it from amine-bearing analogs like ethyl glycinate .

Industrial Relevance: With 221 patents, this compound surpasses derivatives like 3-amino-2-methoxypropanoic acid hydrochloride (10 patents), underscoring its broad utility .

Structural Complexity and Bioactivity : Compounds with aromatic or heterocyclic moieties (e.g., 2-methoxyphenyl or pyrazole groups) exhibit enhanced target specificity in drug design but face synthetic challenges compared to simpler esters .

Stability Considerations: this compound’s compatibility profile (incompatible with strong acids/bases and oxidizing agents) is shared with other esters like ethyl chloroacetate, necessitating similar handling protocols .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl aminooxyacetate hydrochloride, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : this compound is synthesized via esterification of aminooxyacetic acid with ethanol in the presence of hydrochloric acid. Reaction optimization includes adjusting molar ratios (e.g., excess ethanol to drive esterification), maintaining reflux conditions (60–80°C), and extending reaction time (12–24 hours). Post-synthesis purification via recrystallization in ethanol or acetone improves yield and purity. Monitoring pH during salt formation ensures proper protonation of the amino group .

Q. How does the hydrochloride salt form influence the solubility and stability of ethyl aminooxyacetate in aqueous vs. organic solvents?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays (e.g., enzyme inhibition studies). In organic solvents like DMSO or chloroform, solubility is limited but sufficient for stock solutions. Stability is maximized by storing the compound at 2–8°C in anhydrous conditions, protected from light and moisture to prevent hydrolysis .

Q. What are the primary applications of this compound in enzyme inhibition studies?

  • Methodological Answer : This compound acts as a competitive inhibitor of aminotransferases and other enzymes involved in amino acid metabolism. Experimental protocols include kinetic assays to determine inhibition constants (Ki) using spectrophotometric monitoring of NADH depletion or HPLC-based quantification of substrate/product ratios. Control experiments should account for pH-dependent activity changes .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported inhibitory effects of this compound across different cell models?

  • Methodological Answer : Discrepancies may arise from cell-specific permeability or metabolic redundancy. Strategies include:

  • Standardizing culture conditions (e.g., serum-free media to avoid binding interactions).
  • Validating intracellular compound levels via LC-MS/MS.
  • Using CRISPR-edited cell lines to isolate target pathways.
  • Cross-validating results with isotopic tracers (e.g., ¹³C-glutamate) to track metabolic flux .

Q. How can isotopic labeling (e.g., ¹⁵N, ¹³C) be incorporated into this compound for tracing metabolic pathways?

  • Methodological Answer : Isotopic labeling is achieved by synthesizing the compound from ¹⁵N-labeled aminooxyacetic acid or ¹³C-ethanol. Applications include:

  • Tracking incorporation into TCA cycle intermediates via GC-MS.
  • Elucidating enzyme-binding mechanisms through ¹⁵N NMR spectroscopy.
  • Quantifying mitochondrial uptake using radiolabeled (³H) analogs, with precautions for handling radioactive materials .

Q. What are the critical considerations when designing dose-response experiments with this compound in mitochondrial respiration studies?

  • Methodological Answer : Key factors include:

  • Isolating mitochondria with high purity (e.g., differential centrifugation).
  • Calibrating oxygen consumption rates using a Clark electrode.
  • Testing dose ranges (0.1–10 mM) to cover IC₅₀ values reported for related inhibitors.
  • Including controls for off-target effects (e.g., oligomycin for ATP synthase inhibition). Data should be normalized to protein content and validated with alternative substrates (e.g., succinate vs. glutamate) .

Methodological Notes

  • Data Contradiction Analysis : When inconsistent results arise, replicate experiments under controlled oxygen tension (e.g., hypoxia vs. normoxia) and verify compound integrity via FT-IR or NMR post-experiment .
  • Advanced Synthesis : For derivatives, modify the ethoxy group or aminooxy moiety via nucleophilic substitution, and characterize products using high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl aminooxyacetate hydrochloride
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Ethyl aminooxyacetate hydrochloride

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